TRH-|ANA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thyrotropin-releasing hormone (TRH) is a tripeptide hormone produced by neurons in the hypothalamus. It plays a crucial role in regulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland . TRH has been used clinically for the treatment of spinocerebellar degeneration and disturbances of consciousness in humans .

Wissenschaftliche Forschungsanwendungen

TRH has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and enzymatic processes. In biology, TRH is essential for understanding the regulation of thyroid hormones and their effects on metabolism and energy homeostasis . In medicine, TRH is used as a diagnostic tool for assessing thyroid function and as a therapeutic agent for treating neurodegenerative diseases and mood disorders . In industry, TRH is utilized in the production of synthetic analogs for pharmaceutical applications .

Vorbereitungsmethoden

TRH is synthesized within parvocellular neurons of the paraventricular nucleus of the hypothalamus. It is translated as a 242-amino acid precursor polypeptide that contains six copies of the sequence -Gln-His-Pro-Gly-, with both ends of the sequence flanked by Lys-Arg or Arg-Arg sequences . The production of mature TRH involves several enzymatic steps, including protease cleavage, carboxypeptidase removal of Lys/Arg residues, and conversion of Gly to an amide residue by peptidylglycine-alpha-amidating monooxygenase . Industrial production methods for TRH involve similar enzymatic processes to ensure the correct sequence and structure of the hormone.

Analyse Chemischer Reaktionen

TRH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TRH can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Wirkmechanismus

TRH exerts its effects by binding to TRH receptors, which are G protein-coupled receptors located on the surface of target cells. Upon binding, TRH activates the Gq/11 protein, leading to the activation of phospholipase C and the subsequent release of inositol triphosphate and diacylglycerol . This signaling cascade results in the release of calcium ions from intracellular stores, ultimately stimulating the release of TSH and prolactin from the anterior pituitary gland . TRH also affects other physiological functions, including thermogenesis, feeding behavior, and water intake .

Vergleich Mit ähnlichen Verbindungen

TRH is unique among hypothalamic hormones due to its tripeptide structure and specific role in regulating thyroid function. Similar compounds include other hypothalamic releasing hormones such as gonadotropin-releasing hormone (GnRH) and corticotropin-releasing hormone (CRH). Unlike TRH, GnRH and CRH regulate the release of gonadotropins and adrenocorticotropic hormone, respectively . TRH’s unique structure and function make it a valuable tool for studying the regulation of thyroid hormones and their effects on various physiological processes .

Eigenschaften

CAS-Nummer |

73644-58-3 |

|---|---|

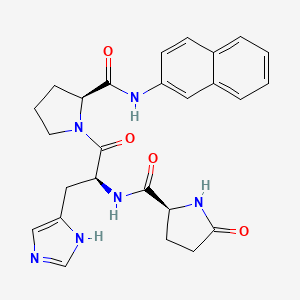

Molekularformel |

C26H28N6O4 |

Molekulargewicht |

488.5 g/mol |

IUPAC-Name |

N-[3-(1H-imidazol-5-yl)-1-[2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H28N6O4/c33-23-10-9-20(30-23)24(34)31-21(13-19-14-27-15-28-19)26(36)32-11-3-6-22(32)25(35)29-18-8-7-16-4-1-2-5-17(16)12-18/h1-2,4-5,7-8,12,14-15,20-22H,3,6,9-11,13H2,(H,27,28)(H,29,35)(H,30,33)(H,31,34) |

InChI-Schlüssel |

SFXFXCFKKPUNMP-UHFFFAOYSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4 |

Isomerische SMILES |

C1C[C@H](N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@@H]5CCC(=O)N5 |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4 |

Synonyme |

PGlu-His-Pro-2NA pyroglutamyl-histidyl-prolyl-2-naphthylamide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.